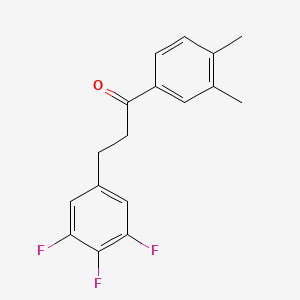

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with trifluoromethyl groups, connected by a three-carbon chain with a ketone functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this reaction, 3,4-dimethylbenzene (mesitylene) is reacted with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Aplicaciones Científicas De Investigación

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,4-Dimethylphenyl)-2-(3,4,5-trifluorophenyl)ethanone: Similar structure but with a shorter carbon chain.

1-(3,4-Dimethylphenyl)-3-(2,4,5-trifluorophenyl)propan-1-one: Similar structure but with different substitution pattern on the trifluorophenyl ring.

Uniqueness

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is unique due to its specific substitution pattern and the presence of both dimethyl and trifluoromethyl groups. This combination of substituents can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.

Actividad Biológica

3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, also known by its CAS number 898778-03-5, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F3O, with a molecular weight of 292.30 g/mol. The presence of trifluoromethyl groups in its structure suggests potential interactions with biological systems that can lead to varied pharmacological effects.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Cell Line Studies : Research has shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through the activation of caspase pathways and modulation of cell cycle proteins .

- In Vivo Studies : In animal models, these compounds have demonstrated tumor growth inhibition and increased survival rates when administered at specific dosages. For example, a related compound was found to significantly suppress tumor growth in Ehrlich tumor-bearing mice at doses of 10 mg/kg/day .

2. Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have also been documented. They appear to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory mediators like IL-10 . This suggests that this compound may modulate inflammatory responses effectively.

Case Study 1: Anticancer Efficacy

A study conducted on a series of methyl ketones demonstrated that those with trifluoromethyl substituents exhibited enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values in the range of 6 to 8 µM for these compounds, indicating potent activity against cancer cells through mechanisms involving G2/M phase arrest and increased reactive oxygen species (ROS) generation .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of related compounds, it was observed that treatment with these agents led to a significant reduction in nitric oxide production and downregulation of cyclooxygenase-2 (COX-2) expression in macrophage cell lines exposed to lipopolysaccharides (LPS) . This underscores the potential use of such compounds in managing inflammatory conditions.

Comparative Data Table

| Biological Activity | Related Compounds | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | Methyl ketones | 6 - 8 µM | Apoptosis induction via ROS |

| Anti-inflammatory | Trifluoromethyl analogs | Not specified | Inhibition of TNF-α and IL-6 |

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-10-3-5-13(7-11(10)2)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYXXXNQLNCBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645015 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-09-1 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.